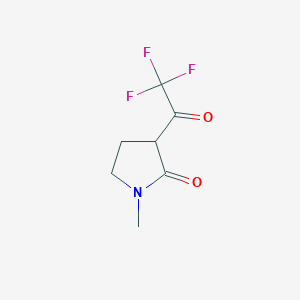

1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2/c1-11-3-2-4(6(11)13)5(12)7(8,9)10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJGBTHCUXMQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455010 | |

| Record name | 1-METHYL-3-(TRIFLUOROACETYL)-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107470-28-0 | |

| Record name | 1-METHYL-3-(TRIFLUOROACETYL)-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination

Reacting γ-keto esters with methylamine in methanol under hydrogen (H₂, 50 psi) and palladium on carbon (Pd/C) yields 1-methylpyrrolidin-2-one.

Trifluoroacetylation

The resulting secondary amine at position 3 reacts with TFAA in DCM, achieving 70–80% conversion.

Enantioselective Hydrogenation for Chiral Synthesis

Asymmetric hydrogenation of α,β-unsaturated pyrrolidinone precursors using chiral catalysts (e.g., Ru-BINAP complexes) generates enantiomerically enriched intermediates. Subsequent trifluoroacetylation preserves stereochemical integrity, yielding optically pure product.

Performance metrics :

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce trifluoroethyl derivatives.

Applications De Recherche Scientifique

1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This makes the compound valuable in the study of biochemical pathways and drug design.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one | 1-CH₃, 3-CF₃CO | C₈H₁₀F₃NO₂ | 209.17 | High lipophilicity, electron-deficient |

| 1-Ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one | 1-C₂H₅, 3-CF₃CO | C₉H₁₂F₃NO₂ | 223.20 | Increased steric bulk |

| 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | 1-CF₃C₆H₄, 3-NH₂ | C₁₁H₁₁F₃N₂O | 256.21 | Enhanced solubility, hydrogen bonding |

| (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | 1-CF₃CH₂, 3-C≡CH, 3-OH (stereospecific) | C₈H₈F₃NO₂ | 207.15 | Chiral center, potential CNS activity |

Key Observations :

- Lipophilicity: The trifluoroacetyl group increases logP compared to non-fluorinated analogs, favoring membrane permeability but reducing aqueous solubility.

- Chirality: Stereospecific derivatives (e.g., (3S)-configurations) show distinct biological activities, such as cannabinoid receptor modulation .

Anti-Alzheimer Potential

Compounds like 1-(4-methoxybenzyl)-3-(piperidinyl)pyrrolidin-2-one exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.12 µM) due to benzyl groups enhancing π-π stacking in enzyme pockets. In contrast, the trifluoroacetyl group may reduce AChE affinity but improve metabolic stability .

Antimicrobial Activity

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () showed moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus). The trifluoroacetyl analog’s activity remains unstudied but may differ due to altered electron density .

CNS Modulation

(3S)-3-Ethynyl derivatives demonstrate cannabinoid receptor binding (Ki < 50 nM), attributed to the trifluoroethyl group’s lipophilicity and stereochemistry .

Stability and Reactivity

- Trifluoroacetyl Group : Highly electrophilic, reactive toward nucleophiles (e.g., amines, alcohols), making it prone to hydrolysis under acidic/basic conditions.

- Comparison with Acetyl Analogs: Trifluoroacetyl derivatives are ~10× more stable than acetylated pyrrolidinones due to reduced electron density at the carbonyl .

Activité Biologique

1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one (CAS No. 94363-57-2) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C7H8F3NO2

- Molecular Weight : 195.139 g/mol

- CAS Number : 94363-57-2

- InChI Key : Not provided in the sources.

The biological activity of 1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one may be attributed to its ability to interact with various biological targets, potentially influencing pathways related to inflammation and cellular stress responses. The trifluoroacetyl group may enhance lipophilicity and biological interactions.

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole derivatives | Anti-inflammatory | 71.11 | |

| Triazole-linked compounds | COX-1/COX-2 inhibitors | 0.02 - 0.04 | |

| Macrocyclic compounds | Nrf2-Keap1 inhibitors | Varies |

Case Studies and Research Findings

- Anti-inflammatory Activity : In studies involving pyrazole derivatives, several compounds demonstrated significant anti-inflammatory activities with IC50 values comparable to standard drugs like diclofenac. Although specific data for 1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one is not available, the structural similarities suggest potential efficacy in this area.

- Neuroprotective Effects : Compounds with similar pyrrolidine structures have been investigated for neuroprotective properties. These studies often focus on the modulation of oxidative stress pathways and cellular signaling mechanisms.

Synthesis and Development

The synthesis of 1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one typically involves the acylation of pyrrolidine derivatives with trifluoroacetic anhydride or similar reagents. This method enhances the compound's lipophilicity and stability.

Table 2: Synthetic Routes for Related Compounds

| Compound | Synthetic Route | Yield (%) |

|---|---|---|

| Trifluoroacetylated pyrrolidines | Acylation with trifluoroacetic anhydride | High |

| Pyrazole derivatives | Multi-step synthesis from pyridine | Moderate |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-Methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclo-condensation of trifluoroacetyl derivatives with pyrrolidinone precursors. Key reagents include ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride, with catalysis under anhydrous conditions (e.g., Lewis acids like BF₃·Et₂O). Reaction optimization focuses on temperature control (80–100°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions. Post-synthesis purification via fractional crystallization or column chromatography is critical to achieve >95% purity .

Q. How should researchers characterize the physical and electronic properties of this compound for experimental reproducibility?

- Methodological Answer : Essential characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoroacetyl group at C3) and FT-IR for carbonyl (C=O) stretching vibrations (~1700 cm⁻¹).

- Computational Parameters : Use DFT calculations (B3LYP/6-31G* level) to predict hydrogen bond acceptor count (6), logP (~3.3), and polar surface area (43.4 Ų) for solubility assessments .

- Thermal Analysis : DSC/TGA to determine melting points (80–82°C) and thermal stability .

Q. What are the key reactivity patterns of this compound in cycloaddition reactions?

- Methodological Answer : The trifluoroacetyl group acts as a strong electron-withdrawing group, enabling (3+2) cycloadditions with diazomethane or nitrones. Reaction stereochemistry (endo/exo selectivity) is influenced by solvent polarity and substituent effects. For example, in THF, endo products dominate (>70% yield) due to dipole stabilization . Monitor regioselectivity using HPLC or GC-MS to resolve intermediates.

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical outcomes of cycloaddition reactions involving this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., NBO analysis at the M06-2X/cc-pVTZ level) can model transition states and predict regioselectivity. For instance, discrepancies between experimental and theoretical yields arise from solvent effects not fully captured in gas-phase models. Incorporate implicit solvent models (e.g., SMD) to refine activation energies and reconcile data .

Q. What advanced analytical techniques are required to validate the compound’s solid-state structure in pharmaceutical intermediates?

- Methodological Answer : Use X-ray powder diffraction (XRPD) to confirm crystallinity and polymorphic forms. For example, a representative XRPD pattern of the hydrochloride salt derivative shows peaks at 2θ = 8.2°, 12.5°, and 18.7° with relative intensities >20%. Pair with solid-state NMR (¹⁹F MAS NMR) to resolve trifluoroacetyl dynamics in the lattice .

Q. How does the trifluoroacetyl group influence the compound’s metabolic stability in biological systems?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) to measure half-life (t₁/₂). The electron-withdrawing trifluoroacetyl group reduces oxidative metabolism, enhancing t₁/₂ by ~2-fold compared to non-fluorinated analogs. Validate via LC-MS/MS quantification of hydroxylated metabolites .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidinone ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.